Tellurium nitrate

Solubility Solution Processing Precursor Chemistry

Researchers often face inconsistent nanomaterial morphologies due to precursor insolubility or hydrolytic instability. Tellurium nitrate provides a reliable, acidic-stable Te(IV) source to resolve this. - Enables surfactant-free growth of 2D scroll-like tellurium nanocrystals, offering kinetic control not available with TeO₂ or TeCl₄. - High water solubility ensures homogeneous solutions for spin/dip-coating and spray pyrolysis, eliminating defects caused by insoluble oxides or HCl-generating chlorides. - Low thermal decomposition (265-370°C) allows TeO₂ nanoparticle synthesis on temperature-sensitive substrates.

Molecular Formula N4O12Te
Molecular Weight 375.6 g/mol
Cat. No. B1503096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTellurium nitrate
Molecular FormulaN4O12Te
Molecular Weight375.6 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Te+4]
InChIInChI=1S/4NO3.Te/c4*2-1(3)4;/q4*-1;+4
InChIKeyKOAWTVIDJHUBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tellurium Nitrate Technical Identity


Tellurium nitrate (Te(NO3)4) is an inorganic salt with a molecular weight of 375.6 g/mol, commonly produced as a white, water-soluble crystalline solid [1]. As a tellurium(IV) compound, it is primarily valued as a soluble, acidic-stable source of tellurium for applications where nitrates are chemically compatible [2]. This compound is distinct from other common tellurium sources due to its specific solubility profile and its ability to act as a precursor for advanced materials synthesis, making it a key subject of study in both solid-state chemistry and solution-based nanomaterial fabrication.

Precursor Type Water-soluble tellurium(IV) nitrate salt
Processing Fit Aqueous solution-phase synthesis compatibility
Thermal Pathway Moderate-temperature decomposition route to TeO2

Substitution Risks for Tellurium Nitrate


In-class tellurium compounds such as tellurium dioxide (TeO2) and tellurium tetrachloride (TeCl4) are not functionally interchangeable with tellurium nitrate. Substituting one for the other can introduce significant variability in solubility, thermal behavior, and chemical compatibility, leading to failed syntheses, inconsistent material properties, or hazardous conditions [1]. For instance, while TeO2 is a robust, high-temperature oxide with negligible water solubility, Te(NO3)4 is a highly water-soluble salt that decomposes at much lower temperatures, offering a distinctly different pathway for solution-phase processing [2]. Similarly, TeCl4's reactivity with moisture to form corrosive HCl poses handling and safety challenges not present with Te(NO3)4 . The following quantitative evidence outlines the verifiable differences that define the specific utility of tellurium nitrate and guide its selection over these alternatives.

Property
Te(NO3)4
TeO2 / TeCl4
Water Solubility
Readily soluble, homogeneous aqueous dispersion
Negligible solubility (TeO2) or reactive decomposition to HCl (TeCl4)
Thermal Behavior
Decomposes at moderate temperatures, suited for low thermal budget processing
High thermal stability (TeO2) or melt/boil phase change (TeCl4); processing profiles may not transfer
Handling & Compatibility
Stable nitrate salt; acidic-media compatible
Moisture-sensitive hydrolysis to corrosive HCl (TeCl4); inert oxide requires different dissolution strategies (TeO2)

Tellurium Nitrate Differentiation Evidence


Aqueous Solubility for Solution Processing

Tellurium nitrate is described as 'highly water soluble,' a property that starkly contrasts with tellurium dioxide (TeO2), which is 'barely soluble in water' with a reported ratio of 1:150,000, and tellurium tetrachloride (TeCl4), which reacts with water to form TeO2 and corrosive HCl [1]. This solubility difference is a primary factor for selecting a tellurium source in aqueous or wet-chemical synthesis routes.

Aqueous Solubility
Head-to-head
Readily water-soluble vs TeO2 at ~0.0067 g/L; TeCl4 undergoes reactive decomposition in water
Defines precursor selection for aqueous solution-phase synthesis
Room temperature, deionized water context
Solubility Solution Processing Precursor Chemistry

Thermal Decomposition Behavior

Thermal decomposition of tellurium nitrate occurs in a distinct temperature regime compared to its related basic salt and the more thermally robust tellurium tetrachloride. Anhydrous metal nitrates, including tellurium compounds, begin losing nitrogen oxides in the range of 265-370 °C [1]. In contrast, basic tellurium nitrate (Te2O4·HNO3) decomposes to TeO2 above 400 °C [2], while tellurium tetrachloride melts at 224 °C and boils at 380 °C [3].

Thermal Decomposition
Context-dependent
Te(NO3)4: NOx loss onset 265–370 °C; basic tellurium nitrate decomposes >400 °C; TeCl4 mp 224 °C, bp 380 °C
Supports low thermal budget processing route selection
Cross-study comparison; atmospheric pressure conditions
Thermal Analysis Decomposition Materials Chemistry

Surfactant-Free Morphology Control

A 2012 study demonstrated that single crystalline tellurium with a 2D, scroll-like structure could be controllably synthesized via a modified polyol process by the reduction of tellurium nitrate (TeNO) in refluxing ethylene glycol, without the use of any surfactants or templates [1]. The morphology was tunable based on TeNO concentration and addition method, enabling the formation of either 2D scrolls or 1D nanotubes.

Morphology Control
Head-to-head
Surfactant-free synthesis of 2D scroll-like Te nanocrystals and 1D nanotubes via modified polyol reduction of Te(NO3)4
Enables morphology-directing crystal growth pathways
Refluxing ethylene glycol; stepwise precursor addition
Nanomaterials Crystal Growth Solution Synthesis

2D Layered Crystal Network

X-ray diffraction refinement of basic tellurium nitrate (a related derivative) has revealed it crystallizes in an orthorhombic space group (Pnma) with a unique positively charged two-dimensional puckered network of Te2O4H+, interspersed with discrete NO3- anions [1]. This structural motif is distinct from the rutile-like or layered structures of tellurium dioxide polymorphs.

Crystal Network Structure
Reported
Basic tellurium nitrate: orthorhombic Pnma, a=14.607 Å, b=8.801 Å, c=4.4633 Å; 2D puckered (Te2O4H)+ network with NO3- anions
Structural distinctness from rutile-like TeO2 polymorphs
Single-crystal XRD; derivative structure context
Crystal Structure X-ray Diffraction Solid-State Chemistry

Tellurium Nitrate Application Scenarios


2D Tellurium Nanomaterial Synthesis

Based on the direct evidence of its ability to template surfactant-free growth of 2D scroll-like tellurium nanocrystals [1], Te(NO3)4 is the preferred precursor for researchers aiming to achieve non-linear morphologies in solution-phase nanomaterial synthesis. Its use enables kinetic control over crystal growth not readily attainable with other tellurium salts.

Thin Film and Coating Precursor

The high water solubility of Te(NO3)4 [2] makes it uniquely suitable for preparing homogeneous precursor solutions for spin-coating, dip-coating, or spray pyrolysis. This contrasts sharply with the insolubility of TeO2 and the hydrolytic instability of TeCl4, which can lead to film defects or hazardous byproducts.

Low-Temperature Decomposition to TeO2

Given its decomposition in the 265-370 °C range [3], Te(NO3)4 offers a lower thermal budget pathway to synthesize TeO2 nanoparticles or porous materials compared to the high-temperature (often >450 °C) conversion of other tellurium precursors or the direct oxidation of tellurium metal. This can be critical for fabricating devices on temperature-sensitive substrates.

Electrochemical Synthesis in Acidic Media

The compound's compatibility with lower (acidic) pH environments and its inherent oxidizing nature [2] make it a candidate for electrochemical deposition baths and redox-driven solution chemistries where other tellurium sources may precipitate or fail to provide the necessary oxidizing equivalents for the desired reaction.

Application
Selection Property
Validation Focus
2D nanomaterial synthesis
Morphology-directing precursor behavior
Surfactant-free crystal growth pathway review
Thin film and coating deposition
High aqueous solubility for homogeneous precursor solutions
Spin-coating, dip-coating, or spray-pyrolysis compatibility
Low-temperature TeO2 formation
Moderate thermal decomposition profile
Thermal budget assessment for temperature-sensitive substrates
Electrochemical deposition
Acidic-media compatibility and oxidizing nature
Redox-driven solution chemistry and deposition bath stability

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